6-Chloro-4-(methoxycarbonyl)pyridine-2-carboxylic acid

Lipophilicity Drug-likeness Permeability

6-Chloro-4-(methoxycarbonyl)pyridine-2-carboxylic acid (CAS 1206249-69-5) is a halogenated pyridine-2,4-dicarboxylic acid monoester with molecular formula C8H6ClNO4 and molecular weight 215.59 g·mol⁻¹. The compound belongs to the picolinic acid family, featuring a chlorine atom at the 6‑position and a methyl ester at the 4‑position of the pyridine ring.

Molecular Formula C8H6ClNO4
Molecular Weight 215.59 g/mol
Cat. No. B13978563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-(methoxycarbonyl)pyridine-2-carboxylic acid
Molecular FormulaC8H6ClNO4
Molecular Weight215.59 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC(=C1)Cl)C(=O)O
InChIInChI=1S/C8H6ClNO4/c1-14-8(13)4-2-5(7(11)12)10-6(9)3-4/h2-3H,1H3,(H,11,12)
InChIKeyVHOQJZFBBKEBQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-(methoxycarbonyl)pyridine-2-carboxylic acid – Physicochemical and Structural Baseline for Procurement Evaluation


6-Chloro-4-(methoxycarbonyl)pyridine-2-carboxylic acid (CAS 1206249-69-5) is a halogenated pyridine-2,4-dicarboxylic acid monoester with molecular formula C8H6ClNO4 and molecular weight 215.59 g·mol⁻¹ [1]. The compound belongs to the picolinic acid family, featuring a chlorine atom at the 6‑position and a methyl ester at the 4‑position of the pyridine ring. Its computed XLogP3 of 1.5 and topological polar surface area of 76.5 Ų place it in a moderate lipophilicity range relative to both more polar diacid analogs and more lipophilic methoxy congeners [1][2]. It is primarily offered as a ≥97% purity solid by multiple suppliers and is stated to be soluble in organic solvents such as ethanol and DMSO but poorly soluble in water . This baseline profile makes it a key synthetic intermediate for constructing more complex pyridine-containing molecules, particularly where regioselective derivatization at the 6‑chloro and 4‑ester positions is required.

Substitution Risks with 6-Chloro-4-(methoxycarbonyl)pyridine-2-carboxylic acid – Why In‑Class Analogs Cannot Be Interchanged


Compounds within the chlorinated pyridine carboxylic acid family differ critically in substitution pattern, ester/acid status, and halogen position, each of which materially alters reactivity, physicochemical properties, and biological target engagement. For instance, 6‑chloropicolinic acid (CAS 4684‑94‑0) lacks the 4‑methoxycarbonyl group, reducing its hydrogen‑bond acceptor count from 5 to 3 and cutting its TPSA from 76.5 Ų to 50.2 Ų, which can drastically alter solubility and permeability [1]. Conversely, 4‑(methoxycarbonyl)picolinic acid (CAS 24195‑03‑7) omits the 6‑chloro substituent, removing a key handle for nucleophilic aromatic substitution and transition‑metal‑catalyzed cross‑coupling reactions that are central to many medicinal chemistry campaigns [2]. The 6‑chloro‑4‑methoxy analog (CAS 88912‑21‑4) replaces the 4‑methoxycarbonyl with a simple methoxy group, erasing the orthogonally hydrolyzable ester function that enables staged deprotection and late‑stage diversification [1]. Even pyridine‑2,4‑dicarboxylic acid (2,4‑PDCA, CAS 499‑80‑9), a known prolyl‑4‑hydroxylase inhibitor with an IC₅₀ of 1.5 mM against HIF‑prolyl hydroxylase 1, differs in potency and selectivity from its esterified and halogenated derivatives, meaning a simple diacid cannot replicate the cellular penetration or reactivity profile of the mixed ester/chloro system . These structural divergences translate into non‑interchangeable performance in synthetic sequences and biological assays, justifying careful, data‑driven selection.

Quantitative Differential Evidence for 6-Chloro-4-(methoxycarbonyl)pyridine-2-carboxylic acid vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Balancing Permeability and Aqueous Solubility vs. Diacid and Mono‑ester Analogs

The computed XLogP3 of 6‑chloro‑4‑(methoxycarbonyl)pyridine‑2‑carboxylic acid is 1.5, which is 0.9 log units higher than 4‑(methoxycarbonyl)picolinic acid (XLogP3 0.6) and 1.3 log units higher than pyridine‑2,4‑dicarboxylic acid (XLogP3 0.2) [1][2]. However, it is 0.2 log units lower than 6‑chloropicolinic acid (XLogP3 1.7) and 0.1 log unit lower than 6‑chloro‑4‑methoxypicolinic acid (XLogP3 1.6) [1]. This intermediate lipophilicity suggests a favorable balance between membrane permeability (typically requiring XLogP > 1) and aqueous solubility (favored by XLogP < 3), potentially offering superior drug‑likeness compared to both the excessively polar diacid and the more lipophilic but less functionalized monochloro analogs.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) as a Predictor of Oral Absorption and Brain Penetration vs. Closest Analogs

The TPSA of the target compound is 76.5 Ų, which is below the commonly cited threshold for oral absorption (140 Ų) and close to the CNS‑penetration threshold (≈60–90 Ų) [1]. In contrast, the 6‑chloro‑4‑methoxy analog (TPSA 59.4 Ų) falls just below 60 Ų, while 6‑chloropicolinic acid (TPSA 50.2 Ų) is substantially lower, implying a different brain‑penetration probability [1]. Pyridine‑2,4‑dicarboxylic acid has a higher TPSA of 87.5 Ų due to its two free carboxylic acid groups [2]. The target compound’s TPSA, combined with its XLogP3 of 1.5, places it in a more favorable region of the BOILED‑Egg model for oral absorption and potential brain penetration compared to both the highly polar diacid and the overly lipophilic low‑TPSA analogs.

Oral bioavailability CNS penetration Physicochemical property

Orthogonal Reactivity: Differentiated Synthetic Handles vs. Mono‑acid and Diacid Analogs

The target compound presents two chemically distinct acid‑derived functionalities: a free carboxylic acid at the 2‑position and a methyl ester at the 4‑position. This allows sequential, orthogonal transformations — for example, amide coupling at the 2‑acid followed by ester hydrolysis and further diversification at the 4‑position, or vice versa. In contrast, pyridine‑2,4‑dicarboxylic acid contains two free acids that are difficult to differentiate without protecting‑group strategies, while 6‑chloropicolinic acid and 6‑chloro‑4‑methoxypicolinic acid lack a second acid/ester group entirely, limiting late‑stage diversification options [1]. The chlorine atom at the 6‑position furthermore enables palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig), which are impossible on the non‑chlorinated 4‑(methoxycarbonyl)picolinic acid [2]. This dual orthogonal reactivity — C–Cl cross‑coupling combined with differentiated acid/ester groups — is a distinct synthetic advantage for library synthesis and lead optimization campaigns.

Synthetic chemistry Regioselective derivatization Ester hydrolysis

Predicted pKa and Ionization State: Favoring Passive Diffusion at Physiological pH vs. Diacid Analogs

The predicted pKa of the structurally proximate 6‑chloro‑4‑methoxypicolinic acid (the 4‑methoxy analog of the target compound) is 3.15 ± 0.10, corresponding to the carboxylic acid group . By analogy, the target compound’s 2‑carboxylic acid pKa is expected to fall in a similar range (approx. 3.0–3.5). At physiological pH 7.4, this acid will exist predominantly in the ionized carboxylate form, while the 4‑methyl ester remains neutral. In contrast, pyridine‑2,4‑dicarboxylic acid possesses two ionizable carboxylic acid groups (predicted pKa₁ ≈ 2.2 and pKa₂ ≈ 4.0–5.0), leading to a dianionic species at pH 7.4 with lower membrane permeability [1]. The mono‑anionic, mono‑ester character of the target compound thus provides a more favorable ionization profile for passive diffusion across lipid bilayers.

Ionization pH-dependent solubility Drug design

Procurement‑Driven Application Scenarios for 6-Chloro-4-(methoxycarbonyl)pyridine-2-carboxylic acid


Lead Optimization in Kinase Inhibitor Programs Requiring Balanced Lipophilicity

Medicinal chemistry teams optimizing kinase inhibitors can use this compound as a central scaffold to fine‑tune lipophilicity. With an XLogP3 of 1.5, it provides a starting point that is neither excessively polar like pyridine‑2,4‑dicarboxylic acid (XLogP3 0.2) nor overly lipophilic like 6‑chloropicolinic acid (XLogP3 1.7) [1]. The 6‑chloro handle enables rapid Suzuki coupling for prototype library expansion, while the 4‑methyl ester can be selectively hydrolyzed to the acid for additional SAR exploration. This dual functionality permits parallel chemistry workflows that are not accessible with simpler mono‑functional analogs, directly accelerating hit‑to‑lead timelines.

Prodrug Design Exploiting Ester/Acid Orthogonality

The methyl ester at the 4‑position can serve as a latent carboxylic acid for prodrug strategies, improving oral absorption relative to the free diacid. Once absorbed, intracellular esterases can unmask the second acid group to generate the active diacid species in situ. This approach is not possible with 6‑chloro‑4‑methoxypicolinic acid, whose methoxy group is metabolically resistant, or with pyridine‑2,4‑dicarboxylic acid, which lacks a hydrolytically labile ester [1]. The predicted mono‑anionic state at physiological pH, inferred from the pKa of the structurally analogous 6‑chloro‑4‑methoxypicolinic acid (pKa ≈ 3.15), further supports passive membrane permeation in the gastrointestinal tract, making this compound a rational choice for oral prodrug candidates.

Diversity‑Oriented Synthesis of CNS‑Penetrant Chemical Probes

With a TPSA of 76.5 Ų, situated within the favorable range for blood‑brain barrier penetration, this compound is well‑suited as a building block for CNS‑targeted chemical probes [1]. The 6‑chloro substituent allows late‑stage diversification via Buchwald–Hartwig amination or Suzuki coupling, while the 4‑ester can be converted to diverse amides, hydrazides, or hydroxamic acids. This contrasts with 6‑chloro‑4‑methoxypicolinic acid (TPSA 59.4 Ų), which may be too lipophilic for some CNS targets, and pyridine‑2,4‑dicarboxylic acid (TPSA 87.5 Ų), which is too polar to cross the BBB efficiently. Thus, the target compound occupies an optimal physicochemical window for CNS probe development.

Fibrosis Research: Prolyl‑4‑Hydroxylase Inhibitor Derivative Synthesis

Pyridine‑2,4‑dicarboxylic acid (2,4‑PDCA) is a known prolyl‑4‑hydroxylase inhibitor with an IC₅₀ of 1.5 mM against HIF‑prolyl hydroxylase 1 , but its clinical utility is limited by poor cell permeability. Ester prodrugs of 2,4‑PDCA, such as the diethyl ester, have been shown to function as pro‑inhibitors, crossing cell membranes more effectively before intracellular hydrolysis releases the active diacid [2]. The target compound, bearing one free acid and one methyl ester, offers a distinct ‘mixed’ prodrug profile that may balance extracellular stability with intracellular activation. Researchers investigating fibrotic diseases can procure this mono‑ester/mono‑acid derivative to explore structure‑activity relationships around pro‑inhibitor design, leveraging the orthogonal ester‑hydrolysis activation mechanism that is unavailable with the fully esterified or fully acidic analogs.

Quote Request

Request a Quote for 6-Chloro-4-(methoxycarbonyl)pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.